

Solubility Profile of 1-Butanesulfonic Acid in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: 1-Butanesulfonic acid

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Abstract

This technical guide provides a comprehensive overview of the solubility of **1-butanesulfonic acid** in various organic solvents. Due to a notable scarcity of direct quantitative data in publicly available literature, this document synthesizes qualitative information, data from analogous compounds, and theoretical considerations to offer a predictive solubility profile. Furthermore, a detailed, generalized experimental protocol for determining the solubility of sulfonic acids is provided, alongside a visual workflow to guide laboratory practice. This guide aims to be an essential resource for professionals in research and drug development who handle or formulate with **1-butanesulfonic acid**.

Introduction

1-Butanesulfonic acid ($C_4H_{10}O_3S$) is a member of the alkanesulfonic acid family, characterized by a butyl group attached to a sulfonic acid moiety.[1][2] As a strong acid, its physical and chemical properties, particularly its solubility, are of significant interest in various applications, including catalysis, synthesis, and as an ion-pairing agent in chromatography. Understanding its behavior in different organic solvents is crucial for process development, formulation design, and reaction optimization. This guide addresses the current knowledge gap regarding its solubility in common organic solvents.

Physicochemical Properties of 1-Butanesulfonic Acid

Property	Value	Source
Molecular Formula	C ₄ H ₁₀ O ₃ S	[1]
Molecular Weight	138.19 g/mol	[1]
Appearance	Colorless liquid with a sulfurous odor	[1]
pKa (Predicted)	-1.92 ± 0.50	[2]

Solubility of 1-Butanesulfonic Acid

Direct quantitative solubility data for **1-butanesulfonic acid** in a wide range of organic solvents is not readily available in peer-reviewed journals or chemical databases. The majority of accessible data pertains to its sodium salt, which is highly soluble in water.[3][4][5][6] However, based on the principles of "like dissolves like" and the known properties of sulfonic acids and analogous compounds, a qualitative solubility profile can be inferred.

General Principles:

- **Polarity:** The sulfonic acid group is highly polar and capable of strong hydrogen bonding. This suggests a higher affinity for polar solvents.
- **Hydrogen Bonding:** Protic solvents (e.g., alcohols) that can act as hydrogen bond donors and acceptors are expected to be good solvents for **1-butanesulfonic acid**.
- **Nonpolar Solvents:** Due to the polar sulfonyl group, solubility in nonpolar solvents (e.g., alkanes) is expected to be very low.

Qualitative Solubility Table:

The following table summarizes the expected qualitative solubility of **1-butanesulfonic acid** in various organic solvents. These are estimations based on chemical principles and data from related compounds.

Solvent	Solvent Type	Expected Solubility	Rationale
Methanol	Polar Protic	High	Strong hydrogen bonding and polarity match.
Ethanol	Polar Protic	High	Strong hydrogen bonding and polarity match. A related compound, 4-azidobutane-1-sulfonic acid, is highly soluble in hot ethanol-water mixtures.[7]
Acetone	Polar Aprotic	Moderate to High	Good polarity, but lacks hydrogen bond donating ability.
Dichloromethane	Polar Aprotic	Low to Moderate	Moderate polarity may allow for some dissolution.
Ethyl Acetate	Polar Aprotic	Low to Moderate	Moderate polarity may allow for some dissolution.
Toluene	Nonpolar Aprotic	Very Low	Mismatch in polarity.
Hexane	Nonpolar Aprotic	Very Low	Significant mismatch in polarity.
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	High	Highly polar aprotic solvent. A related compound, 1H,1H,2H,2H-Perfluorohexanesulfonic acid, is soluble at ~10 mg/mL.[8]

Dimethylformamide
(DMF)

Polar Aprotic

High

Highly polar aprotic solvent. A related compound, 1H,1H,2H,2H-Perfluorohexanesulfonic acid, is soluble at ~10 mg/mL.[8]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound like a sulfonic acid in an organic solvent. This method is based on the principle of finding the saturation point of the solute in the solvent.

Materials:

- **1-Butanesulfonic acid**
- Selected organic solvents (analytical grade)
- Analytical balance
- Vortex mixer
- Sonicator bath
- Thermostatically controlled shaker or water bath
- Centrifuge
- Volumetric flasks and pipettes
- HPLC or other suitable analytical instrument for quantification

Procedure:

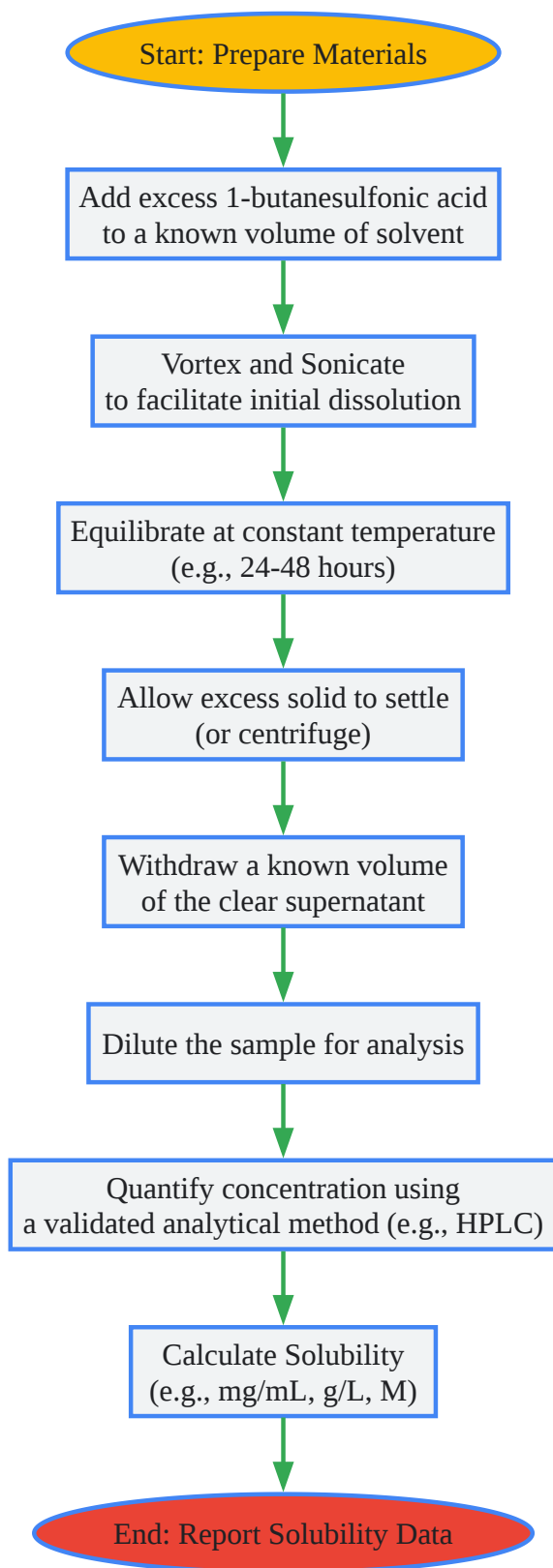
- Preparation of Supersaturated Solutions:

- Add an excess amount of **1-butanefulfonic acid** to a known volume of the selected organic solvent in a series of sealed vials.
- Vortex the vials for 2-3 minutes to ensure initial mixing.
- Equilibration:
 - Place the vials in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C).
 - Allow the solutions to equilibrate for a set period (e.g., 24-48 hours) with continuous agitation. This ensures that the solution reaches saturation.
- Phase Separation:
 - After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
 - For finely dispersed solids, centrifuge the vials at a moderate speed to facilitate phase separation.
- Sample Withdrawal and Dilution:
 - Carefully withdraw a known volume of the clear supernatant using a pre-warmed/pre-cooled pipette to avoid temperature-induced precipitation.
 - Immediately transfer the aliquot to a pre-weighed volumetric flask and record the weight of the transferred solution.
 - Dilute the sample with a suitable solvent to a concentration within the calibration range of the analytical method.
- Quantification:
 - Analyze the diluted sample using a validated analytical method (e.g., HPLC with UV or MS detection) to determine the concentration of **1-butanefulfonic acid**.

- Prepare a calibration curve using standard solutions of **1-butanefulfonic acid** to quantify the concentration in the sample.
- Calculation of Solubility:
 - Calculate the solubility in terms of mass per volume (e.g., mg/mL or g/L) or molarity using the determined concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.



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Caption: Experimental workflow for determining the solubility of **1-butanesulfonic acid**.

Conclusion

While direct quantitative data on the solubility of **1-butanesulfonic acid** in organic solvents is limited, this guide provides a reasoned, qualitative assessment based on fundamental chemical principles and data from analogous compounds. It is anticipated that **1-butanesulfonic acid** will exhibit high solubility in polar protic and aprotic solvents and poor solubility in nonpolar solvents. For precise quantitative measurements, the provided experimental protocol offers a robust framework. Further experimental studies are warranted to establish a definitive quantitative solubility profile for this important chemical compound.

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